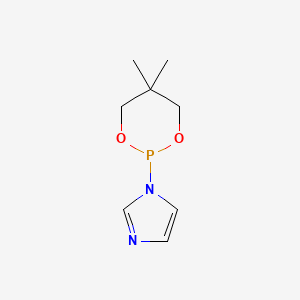
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is a compound that features a unique combination of a phosphorus-containing ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole typically involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with an imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole has several applications in scientific research:
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole involves its ability to coordinate with metal ions through the phosphorus and nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules through hydrogen bonding and van der Waals interactions, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-one: A similar compound with a phosphorus-containing ring but without the imidazole ring.
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is unique due to the presence of both the phosphorus-containing ring and the imidazole ring, which allows it to participate in a wide range of chemical reactions and coordinate with various metal ions. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
83444-09-1 |
|---|---|
Molecular Formula |
C8H13N2O2P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
1-(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)imidazole |
InChI |
InChI=1S/C8H13N2O2P/c1-8(2)5-11-13(12-6-8)10-4-3-9-7-10/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
LRQZSSBZDYXWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(OC1)N2C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)

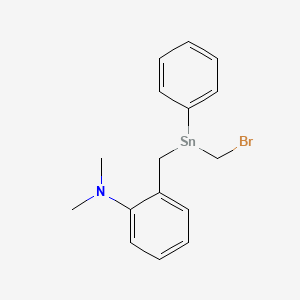
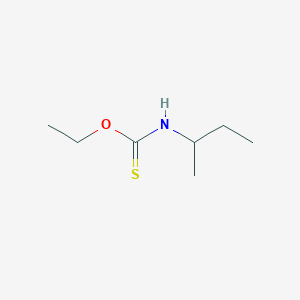
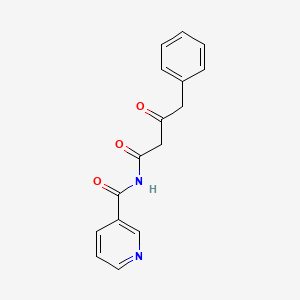
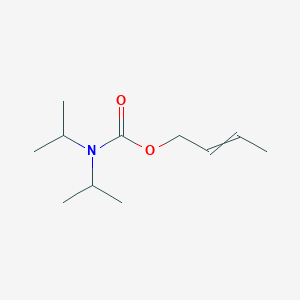
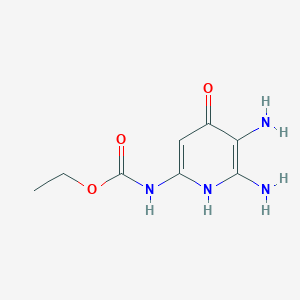

![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
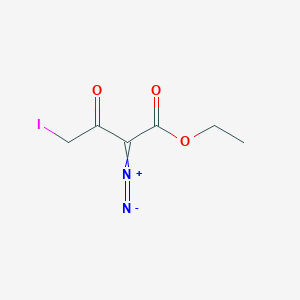


![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
